molecular formula C12H10BrN5OS B7757145 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B7757145
M. Wt: 352.21 g/mol
InChI Key: PXOXOKXCSOLKCM-UHFFFAOYSA-N
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Description

5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-bromobenzyl mercaptan and 5-amino-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one.

    Formation of Intermediate: The 4-bromobenzyl mercaptan is reacted with a suitable base to form the corresponding thiolate anion, which is then reacted with 5-amino-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one to form the desired product.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-100°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group.

    Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.

Medicine

In medicinal chemistry, 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is studied for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer and antimicrobial agent.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-[(4-chlorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
  • 5-amino-3-[(4-fluorophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
  • 5-amino-3-[(4-methylphenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Uniqueness

The uniqueness of 5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one lies in the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets.

Properties

IUPAC Name

5-amino-3-[(4-bromophenyl)methylsulfanyl]-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN5OS/c13-8-3-1-7(2-4-8)6-20-12-17-16-11-15-10(19)5-9(14)18(11)12/h1-5H,6,14H2,(H,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOXOKXCSOLKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NNC3=NC(=O)C=C(N32)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC2=NNC3=NC(=O)C=C(N32)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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